(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one is an organic compound with a unique structure that includes a furan ring and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde and cyclohex-2-en-1-one.
Reaction Conditions: The key step involves the aldol condensation of furan-2-carbaldehyde with cyclohex-2-en-1-one under basic conditions. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring.
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-ol: Similar structure but contains a hydroxyl group instead of a ketone.
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-carboxylic acid: Similar structure but contains a carboxylic acid group.
Uniqueness
(4R)-4-[®-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one is unique due to its specific combination of a furan ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
821775-63-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12O3/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-3,5,7-8,11,13H,4,6H2/t8-,11+/m0/s1 |
InChI Key |
CDWLIERBGCELSR-GZMMTYOYSA-N |
Isomeric SMILES |
C1CC(=O)C=C[C@@H]1[C@H](C2=CC=CO2)O |
Canonical SMILES |
C1CC(=O)C=CC1C(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.